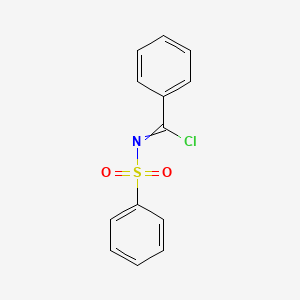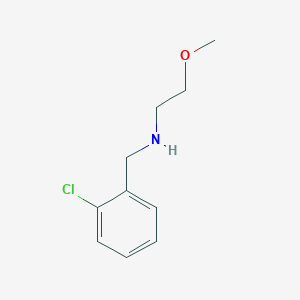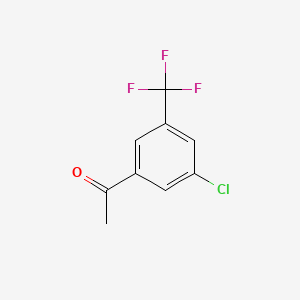
1-(3-Chlor-5-(trifluormethyl)phenyl)ethanon
Übersicht
Beschreibung
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H6ClF3O and its molecular weight is 222.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Alfilana- und Loratadin-Zwischenprodukten
1-(3-Chlor-5-(trifluormethyl)phenyl)ethanon wird bei der Synthese des Alfilana-Zwischenprodukts 1-(3-Chlor-5-(trifluormethyl)phenyl)-2, 2-Trifluoraceto für Alfilana und Loratadin verwendet . Die Herstellungsmethode zeichnet sich durch hohe Sicherheit, geringe Anforderungen an die Produktionsumgebung und Umweltschutzanlagen aus und eignet sich für die Massenproduktion .
Von der FDA zugelassene Medikamente mit Trifluormethylgruppen
Die Trifluormethylgruppe, die in this compound vorhanden ist, findet sich in vielen von der FDA zugelassenen Medikamenten . Diese Gruppe zeigt zahlreiche pharmakologische Aktivitäten .
Synthese eines Aframana-Zwischenprodukts
This compound wird zur Herstellung eines Aframana-Zwischenprodukts verwendet . Aframana ist ein Isoxazolin-Insektizid und Akarizid .
Biokatalytische Synthese von ®-[3,5-Bis(trifluormethyl)phenyl]Ethanol
Diese Verbindung kann bei der biokatalytischen Synthese von ®-[3,5-Bis(trifluormethyl)phenyl]Ethanol verwendet werden .
Synthese von Trifluormethylpyridinen
This compound kann möglicherweise für die Synthese von Trifluormethylpyridinen verwendet werden , die wichtige Strukturmotive in aktiven agrochemischen und pharmazeutischen Inhaltsstoffen sind .
Enzymatisches Verfahren zur Herstellung von ®-[3,5-Bis(trifluormethyl)phenyl]Ethanol
This compound kann bei der Entwicklung eines effizienten und kostengünstigen enzymatischen Verfahrens zur Herstellung von ®-[3,5-Bis(trifluormethyl)phenyl]Ethanol verwendet werden .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGMIFUPRXVREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397460 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-11-6 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

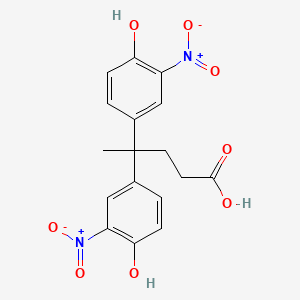

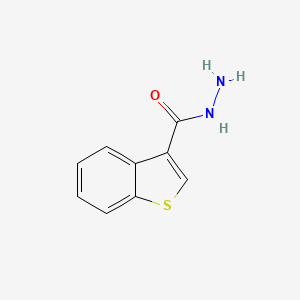
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)


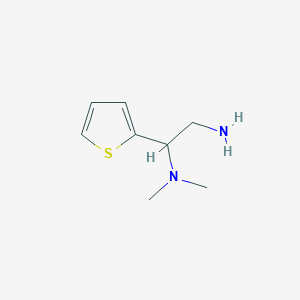


![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)
